(S)-Hexahydroindolizin-5(1H)-one

Enantiomeric excess Chiral purity Indolizidine building block

(S)-Hexahydroindolizin-5(1H)-one (CAS 152141‑40‑7) is an enantiopure bicyclic γ‑lactam featuring a [4.3.0]‑azabicyclic indolizidine core with a single stereogenic center at the ring junction (8aS) [REFS‑1]. The compound serves as a privileged chiral building block in medicinal chemistry and natural product synthesis, particularly for indolizidine alkaloids such as swainsonine, lentiginosine, and pumiliotoxin analogues [REFS‑2].

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B12972342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Hexahydroindolizin-5(1H)-one
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC2CCCN2C(=O)C1
InChIInChI=1S/C8H13NO/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2/t7-/m0/s1
InChIKeyRDPDXQHZOLPNMZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Hexahydroindolizin-5(1H)-one: A Chiral Bicyclic Lactam Building Block for Enantioselective Alkaloid Synthesis


(S)-Hexahydroindolizin-5(1H)-one (CAS 152141‑40‑7) is an enantiopure bicyclic γ‑lactam featuring a [4.3.0]‑azabicyclic indolizidine core with a single stereogenic center at the ring junction (8aS) [REFS‑1]. The compound serves as a privileged chiral building block in medicinal chemistry and natural product synthesis, particularly for indolizidine alkaloids such as swainsonine, lentiginosine, and pumiliotoxin analogues [REFS‑2]. Its commercial availability as a defined single enantiomer (typically ≥98 % purity) distinguishes it from racemic or regioisomeric alternatives that lack stereochemical definition [REFS‑1].

Why (S)-Hexahydroindolizin-5(1H)-one Cannot Be Replaced by Its (R)-Enantiomer or Racemic Mixture


The targeted biological or catalytic properties of downstream indolizidine alkaloids are exquisitely sensitive to absolute configuration at the indolizidine bridgehead [REFS‑1]. Replacing the (S)‑enantiomer with the (R)‑enantiomer (CAS 123749‑02‑0) or a racemic mixture (CAS 32537‑55‑6) would invert or erase the stereochemical information required for enantioselective synthesis, leading to the wrong diastereomer or racemic product [REFS‑2]. Generic substitution therefore introduces unacceptable risk of synthetic failure, wasted resources, and ambiguous biological readouts in structure–activity relationship studies.

Quantitative Differentiation Evidence for (S)-Hexahydroindolizin-5(1H)-one Versus Analogs


Enantiomeric Purity Advantage Over Racemic Hexahydroindolizin-5(1H)-one

The (S)‑enantiomer is supplied with a certified enantiomeric purity of ≥98 %, whereas racemic hexahydroindolizin‑5(1H)‑one (CAS 32537‑55‑6) contains equal amounts of both enantiomers, i.e., an enantiomeric excess (ee) of 0 % [REFS‑1]. This difference is critical for any application requiring a defined absolute configuration.

Enantiomeric excess Chiral purity Indolizidine building block

Diastereoselectivity Advantage in Indolizidine Alkaloid Synthesis Relative to Regioisomeric Lactams

When (S)‑hexahydroindolizin‑5(1H)‑one is employed as the chiral intermediate, subsequent radical‑mediated α‑alkylation proceeds with complete control of stereochemistry at C(5), enabling the divergent synthesis of coniceine, indolizidine 209D, indolizidine 167B, and 5‑epi‑indolizidine 249A as single diastereomers [REFS‑1]. In contrast, the regioisomeric hexahydroindolizin‑3(2H)‑one lacks the γ‑lactam carbonyl at the 5‑position that directs the key stereoselective functionalization, leading to mixtures of diastereomers or regioisomers [REFS‑2].

Diastereoselectivity Indolizidine alkaloids Radical hydroalkylation

Bridgehead Configuration Impact on Biological Activity: Antiarrhythmic Hexahydroindolizinones

A series of hexahydroindolizin‑5‑one derivatives were evaluated for antiarrhythmic and platelet‑aggregation‑inhibitory activity in vivo [REFS‑1]. While the patent does not disclose isolated enantiomer data, it establishes that the hexahydroindolizin‑5‑one core confers biological activity. In closely related indolizidine alkaloids (e.g., swainsonine), the absolute configuration at the bridgehead directly determines enzyme inhibitory potency: (−)‑swainsonine [derived from (S)‑configured intermediates] is a potent α‑mannosidase inhibitor (Ki ≈ 0.1 μM), whereas the unnatural (+)‑enantiomer is essentially inactive [REFS‑2]. This class‑level SAR underscores the procurement necessity for the defined (S)‑enantiomer over the (R)‑antipode.

Antiarrhythmic activity Platelet aggregation inhibition Structure–activity relationship

Optimal Procurement Scenarios for (S)-Hexahydroindolizin-5(1H)-one Based on Quantitative Differentiation


Enantioselective Total Synthesis of Indolizidine Alkaloids (Swainsonine, Lentiginosine, Pumiliotoxin Analogues)

The (S)‑enantiomer serves as the chirality‑bearing core for constructing the indolizidine skeleton. Its ≥98 % ee ensures that the final alkaloid is obtained in enantiomerically pure form without additional resolution steps, as demonstrated in the radical‑mediated hydroalkylation route to indolizidines 209D and 167B [REFS‑1].

Medicinal Chemistry SAR Campaigns Targeting α‑Mannosidase or Antiarrhythmic Indications

Because the bridgehead configuration dictates biological potency (class‑level evidence from swainsonine SAR), procurement of the (S)‑enantiomer guarantees that the synthesized analogues maintain the correct stereochemistry for target engagement [REFS‑2].

Chiral Building Block for Asymmetric Catalysis and Ligand Design

The rigid [4.3.0]‑bicyclic framework of (S)‑hexahydroindolizin‑5(1H)‑one provides a pre‑organized chiral environment suitable for designing chiral ligands or organocatalysts. Its defined (8aS) configuration eliminates the ambiguity associated with racemic or regioisomeric scaffolds [REFS‑3].

Reference Standard for Chiral Analytical Method Development

With a well‑defined enantiomeric excess of ≥98 %, the (S)‑enantiomer can be used as a reference standard for developing chiral HPLC or SFC methods aimed at quantifying enantiomeric purity in reaction monitoring or quality control of indolizidine‑based APIs [REFS‑1].

Quote Request

Request a Quote for (S)-Hexahydroindolizin-5(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.